

xiSEARCH for DC4 Cross-Linked Peptide Identification: A Comparative Guide

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Compound of Interest		
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This guide provides a comprehensive comparison of xiSEARCH, a prominent software for the identification of cross-linked peptides, with a focus on its application for data generated using the MS-cleavable cross-linker, DC4. We will delve into its performance compared to other common software, provide a detailed experimental protocol for DC4 cross-linking, and visualize the complete workflow from sample preparation to data analysis.

Performance of xiSEARCH in Cross-Linked Peptide Identification

xiSEARCH has demonstrated strong performance in the identification of cross-linked peptides, often identifying a higher number of unique cross-links compared to other software packages. While direct benchmarking studies specifically using the DC4 cross-linker are not extensively published, data from studies using other cross-linkers provide valuable insights into its capabilities.

In a comparison with other universal software for cross-linking mass spectrometry (CLMS), xiSEARCH reported significantly more unique links than Kojak and pLink 2.[1] Specifically, xiSEARCH identified 91% more unique links than Kojak + PeptideProphet and 45% more than pLink 2.[1] When assessing the reliability of these identifications, less than 3% of the unique residue pairs reported by xiSEARCH were found to be long-distance and likely false, which aligns with an expected false discovery rate (FDR) of 5%.[1]



The algorithm behind xiSEARCH computationally "unlinks" cross-linked peptides, which helps to circumvent the n² database search problem inherent in cross-linking studies.[1] It is designed to work with high-resolution MS1 and MS2 data and allows for the definition of any type of cross-linker, modification, digestion, and fragmentation method.[2]

Here is a summary of comparative performance metrics from a study using a trypsin-digested 26S proteasome dataset:

Software	Unique Residue Pairs Identified	False Discovery Rate (FDR)
xiSEARCH + xiFDR	~1400	5%
pLink 2	~950	5%
Kojak + PeptideProphet	~730	5%

Note: Data is approximated from figures in Mendez, Fischer et al., Mol. Sys. Bio. 2019. The study did not use the DC4 cross-linker, but the relative performance is indicative of xiSEARCH's analytical power.

Experimental Protocol: DC4 Cross-Linking of a Protein Complex

This protocol outlines the key steps for cross-linking a purified protein complex using the DC4 cross-linker, followed by sample preparation for mass spectrometry analysis.

Materials:

- Purified protein complex in a suitable buffer (e.g., HEPES, pH 7.5)
- DC4 cross-linker (stock solution in DMSO or aqueous buffer)
- Quenching solution (e.g., Ammonium Bicarbonate)
- Denaturing buffer (e.g., 8 M Urea)
- Reducing agent (e.g., Dithiothreitol DTT)



- Alkylating agent (e.g., Iodoacetamide IAA)
- Trypsin (mass spectrometry grade)
- Formic acid
- C18 solid-phase extraction (SPE) cartridges

Procedure:

- Cross-Linking Reaction:
 - Incubate the purified protein complex with the DC4 cross-linker. The optimal concentration
 of DC4 and incubation time should be determined empirically, but a starting point is a 1:50
 to 1:200 molar ratio of protein complex to cross-linker for 30-60 minutes at room
 temperature.
- Quenching:
 - Stop the cross-linking reaction by adding a quenching buffer, such as ammonium bicarbonate, to a final concentration of 50 mM. Incubate for 20 minutes at room temperature.
- Denaturation, Reduction, and Alkylation:
 - Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
 - Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
 - Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Digestion:
 - Dilute the sample with ammonium bicarbonate buffer (e.g., 50 mM) to reduce the urea concentration to below 2 M.



- o Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
- Sample Cleanup:
 - Acidify the digested peptide solution with formic acid to a final concentration of 0.1%.
 - Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
 - Elute the peptides and dry them in a vacuum centrifuge.
- LC-MS/MS Analysis:
 - Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
 - Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

Visualizing the Workflow

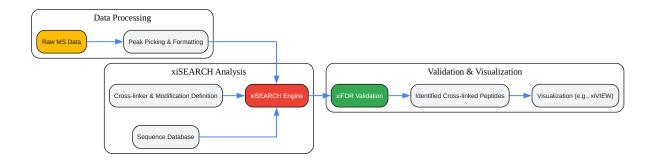
To better understand the process, the following diagrams illustrate the experimental and data analysis workflows.



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Caption: Experimental workflow for DC4 cross-linking of a protein complex.





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Caption: Data analysis workflow using xiSEARCH for cross-linked peptide identification.

Conclusion

xiSEARCH is a powerful and versatile tool for the identification of cross-linked peptides from mass spectrometry data. Its demonstrated ability to identify a high number of unique and reliable cross-links makes it a strong candidate for analyzing data from experiments using the MS-cleavable cross-linker DC4. By following a robust experimental protocol and a streamlined data analysis workflow, researchers can effectively utilize xiSEARCH to gain valuable structural insights into protein complexes and interactions.

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